molecular formula C11H12N2O B15316032 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one CAS No. 1179512-57-2

1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one

Cat. No.: B15316032
CAS No.: 1179512-57-2
M. Wt: 188.23 g/mol
InChI Key: FWINXKMYQHLLBM-UHFFFAOYSA-N
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Description

This compound features a 5,6,7,8-tetrahydro-1,6-naphthyridine core fused with a propenone (α,β-unsaturated ketone) group at the 6-position. The propenone moiety introduces electrophilic reactivity, making the compound a candidate for Michael addition reactions or kinase inhibition studies. According to CymitQuimica, it was previously available for research but is now discontinued .

Properties

CAS No.

1179512-57-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)prop-2-en-1-one

InChI

InChI=1S/C11H12N2O/c1-2-11(14)13-7-5-10-9(8-13)4-3-6-12-10/h2-4,6H,1,5,7-8H2

InChI Key

FWINXKMYQHLLBM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC2=C(C1)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with suitable aldehydes or ketones, followed by cyclization to form the naphthyridine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include naphthyridine oxides, reduced naphthyridines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-human immunodeficiency virus, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents/Features Source
1-(5,6,7,8-Tetrahydro-1,6-naphthyridin-6-yl)prop-2-en-1-one N/A C₁₁H₁₄N₂O 190.25 Propenone group at 6-position
6-Propyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one 1708250-68-3 C₁₁H₁₆N₂O 192.26 Propyl group at 6-position; lactam structure
1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-propyl 75509-83-0 C₁₁H₁₆N₂ 176.26 Propyl group at 6-position; no ketone
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one 70336-89-9 C₁₆H₁₈N₂O₂ 270.33 Benzyl and hydroxyl groups at 4- and 6-positions
1-[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]-2,2-dimethyl-1-propanone 340811-29-2 C₂₀H₂₃N₃OS₂ 385.55 Thiophene ring; dimethylpropanone substituent

Key Observations

Electrophilic Reactivity: The propenone group in the target compound distinguishes it from analogs like 6-propyl-1,6-naphthyridine (CAS 75509-83-0), which lacks a ketone. This group enhances reactivity in conjugate addition reactions, a feature absent in propyl- or benzyl-substituted derivatives .

Biological Activity: The thieno[2,3-b][1,6]naphthyridine analog (CAS 340811-29-2) incorporates a thiophene ring and dimethylpropanone group, which may enhance binding to kinase ATP pockets due to increased steric bulk and sulfur-mediated interactions .

Hydrogen Bonding: The hydroxyl group in 6-benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CAS 70336-89-9) provides an additional hydrogen bond donor site, improving solubility and target affinity compared to non-hydroxylated analogs .

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